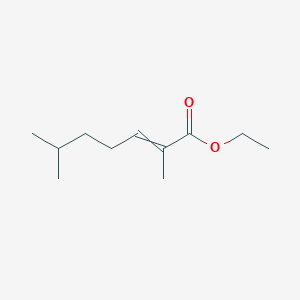
Ethyl 2,6-dimethylhept-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,6-dimethylhept-2-enoate is an organic compound characterized by its ester functional group and a double bond within its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,6-dimethylhept-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2,6-dimethylhept-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,6-dimethylhept-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or Grignard reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: 2,6-dimethylhept-2-enoic acid or 2,6-dimethylheptan-2-one.
Reduction: 2,6-dimethylhept-2-en-1-ol.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2,6-dimethylhept-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2,6-dimethylhept-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The double bond in the compound’s structure also allows for potential interactions with unsaturated systems in biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,6-dimethylheptanoate: Lacks the double bond present in ethyl 2,6-dimethylhept-2-enoate.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,4-dimethylhept-2-enoate: Similar structure but with a different position of the methyl groups.
Uniqueness
This compound is unique due to the specific positioning of its double bond and methyl groups, which influence its reactivity and interactions with other molecules. This distinct structure makes it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
60148-91-6 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
ethyl 2,6-dimethylhept-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-13-11(12)10(4)8-6-7-9(2)3/h8-9H,5-7H2,1-4H3 |
Clé InChI |
UXXZRMQICUIQGB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CCCC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





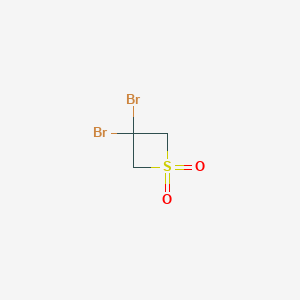

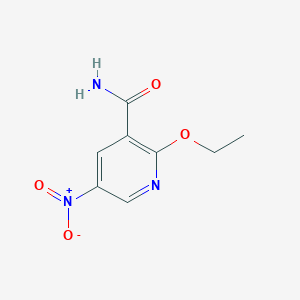

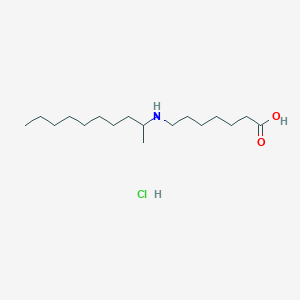

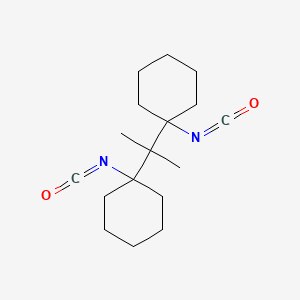
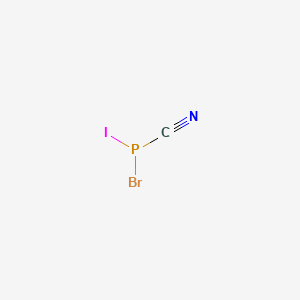

![[2-(3-Butoxyphenyl)ethyl]carbamyl chloride](/img/structure/B14600324.png)
![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
